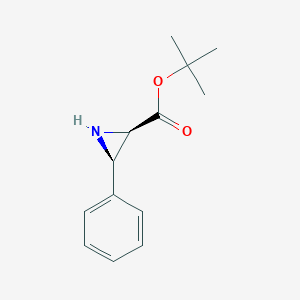

Tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate

Description

Tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate is a chiral aziridine derivative characterized by a strained three-membered ring, a phenyl substituent at the 3-position, and a tert-butyl ester group at the 2-position.

Synthesis: The compound is synthesized via thermolysis of oxazaphospholidine precursors. For example, heating oxazaphospholidine 4Ea (4.1 g, 9.0 mmol) under reduced pressure yields the aziridine ester after chromatography, albeit with a modest 20% yield .

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

tert-butyl (2R,3S)-3-phenylaziridine-2-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-10(14-11)9-7-5-4-6-8-9/h4-8,10-11,14H,1-3H3/t10-,11+/m0/s1 |

InChI Key |

SJENAWGNJMLOIZ-WDEREUQCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1[C@@H](N1)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate typically involves the reaction of a suitable aziridine precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The aziridine ring can be oxidized to form oxaziridines.

Reduction: The compound can be reduced to open the aziridine ring, forming amines.

Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction typically produces amines .

Scientific Research Applications

Tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

Mechanism of Action

The mechanism of action of tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the context .

Comparison with Similar Compounds

Physical Properties :

- Melting point: 50–58°C

- Specific rotation: [α]D²⁰ = −21° (c = 1, EtOH)

- Spectroscopic Data:

Methyl Esters of 3-Phenylaziridine-2-carboxylate

Methyl esters serve as direct analogs, differing only in the ester group (methyl vs. tert-butyl). Key stereoisomers include:

a) Methyl (2R,3S)-3-phenylaziridine-2-carboxylate (-)-5E

- Synthesis : Obtained via thermolysis of oxazaphospholidine 4Z at 100–105 torr (yield: 81%) .

- Physical Properties: Melting point: Not reported (oil). ¹H NMR: Similar to the tert-butyl derivative but with a methyl ester signal at δ 3.40 (s, 3H) .

b) Methyl (2R,3R)-3-phenylaziridine-2-carboxylate (±)-5Z

- Synthesis : Racemic mixture prepared from oxazaphospholidine (±)-4E (yield: 59%) .

- Physical Properties :

c) Methyl (2S,3R)-(+)-3-phenylaziridine-2-carboxylate Ia

Key Comparison :

The tert-butyl derivative’s lower yield (20% vs. 81–88% for methyl esters) reflects steric challenges during synthesis. Its lower melting point (50–58°C vs. 65–76°C for (±)-5Z) suggests reduced crystallinity due to the bulky tert-butyl group.

Substituent Effects on Reactivity and Stability

- Steric Effects : The tert-butyl group hinders nucleophilic ring-opening reactions compared to methyl esters, making it more stable under basic conditions .

- Electronic Effects: The electron-donating tert-butyl group slightly reduces the electrophilicity of the aziridine ring, as evidenced by attenuated NH₃ IR absorption (νNH₃ 220 cm⁻¹ vs. 330 cm⁻¹ in non-esterified aziridines) .

Comparison with Other Aziridinecarboxylates

- Sharpless-Derived Aziridines : Asymmetric epoxidation methods produce aziridines with diverse substituents (e.g., aliphatic chains), but phenyl-substituted analogs like tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate remain rare .

- N-Unsubstituted Aziridines : Unlike N-H aziridines, the tert-butyl ester’s N-substitution enhances stability against dimerization or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.